2,4-Dichlorobenzyl bromide
Overview
Description
2,4-Dichlorobenzyl bromide is a chemical compound with the molecular formula C7H5BrCl2 . It is used in the preparation of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzyl bromide involves various chemical reactions. One of the methods includes the use of a NaBrO3/HBr bromine generator in continuous flow mode. The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor.Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzyl bromide consists of a benzene ring with two chlorine atoms and one bromomethyl group attached to it . The exact mass of the molecule is 237.89517 g/mol .Chemical Reactions Analysis
2,4-Dichlorobenzyl bromide undergoes various chemical reactions. For instance, it can be used in the preparation of potent epoxide hydrolase inhibitors . It has also been used in the synthesis of anti-HIV drugs based on diaryltriazine (DATA) analogues .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl bromide has a molecular weight of 239.92 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 260.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 48.7±0.3 cm3 and a polar surface area of 0 Ų .Scientific Research Applications
Field
Application
2,4-Dichlorobenzyl Bromide is used as a reagent in organic synthesis . It is used in the preparation of various organic compounds .
Method of Application
The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with a suitable nucleophile, under conditions that allow for nucleophilic aromatic substitution .
Results
The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the details of the individual reactions .
Use in Photochemical Benzylic Bromination
Field
Application
2,4-Dichlorobenzyl Bromide has been used in the development of photochemical benzylic brominations . This process is important for the synthesis of benzyl bromides, which are key building blocks in the pharmaceutical, agrochemical, and materials industries .
Method of Application
The bromination reaction was carried out using a NaBrO3/HBr bromine generator in continuous flow mode . Optimization of the bromine generator enabled highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
Results
The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Use in Synthesis of Methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and Methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate
Field
Application
2,5-Dichlorobenzyl bromide, a compound similar to 2,4-Dichlorobenzyl bromide, has been used in the synthesis of methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate .
Method of Application
The specific methods of application are not detailed in the source, but it involves the chemoselective alkylation of the hydroxyl group of the corresponding ester .
Results
The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the details of the individual reactions .
Use in Pharmaceutical Products
Field
Application
While not directly an application of 2,4-Dichlorobenzyl bromide, its derivative 2,4-Dichlorobenzyl alcohol is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Method of Application
The specific methods of application are not detailed in the source, but it involves the conversion of 2,4-Dichlorobenzyl bromide to 2,4-Dichlorobenzyl alcohol, which is then used in the formulation of these lozenges .
Results
The outcomes of these applications would be the production of effective throat lozenges .
Use in Photochemical Benzylic Dibromination
Field
Application
2,4-Dichlorobenzyl Bromide has been used in the development of photochemical benzylic dibrominations . This process is important for the synthesis of dibrominated benzyl bromides, which are key building blocks in the pharmaceutical, agrochemical, and materials industries .
Method of Application
The dibromination reaction was carried out using a NaBrO3/HBr bromine generator in continuous flow mode . Optimization of the bromine generator enabled highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
Results
The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Use in Photocatalytic Oxidative Bromination
Field
Application
2,4-Dichlorobenzyl Bromide has been used in the development of photocatalytic oxidative bromination . This process is important for the synthesis of brominated benzyl bromides, which are key building blocks in the pharmaceutical, agrochemical, and materials industries .
Method of Application
The specific methods of application are not detailed in the source, but it involves the use of a photocatalyst and a suitable light source .
Results
The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the details of the individual reactions .
Safety And Hazards
2,4-Dichlorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
properties
IUPAC Name |
1-(bromomethyl)-2,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLQSFFFIREZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450963 | |
Record name | 2,4-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl bromide | |
CAS RN |
20443-99-6 | |
Record name | 2,4-Dichlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.